2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione
Description
2-{[(2-Fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 2-fluorophenyl carbonyloxy substituent. Phthalimide derivatives are widely studied for their biological activities, including anticonvulsant, anti-inflammatory, and antiviral properties .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLWCICZXQZQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines . One common method includes the reaction of phthalic anhydride with 2-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Phthalimide Derivatives and Their Properties
Pharmacological and Electronic Properties
Anticonvulsant Activity
- Phenylethyl Derivatives (Compounds 13 and 14) : These analogs exhibit potent activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. Molecular docking studies suggest that the phenylethyl group enhances interactions with the open-pore conformation of voltage-gated sodium channels, akin to phenytoin . The nitro group in Compound 14 further improves efficacy, likely due to increased electron-withdrawing effects .
- However, fluorine’s smaller size and higher electronegativity could alter steric interactions compared to bulkier groups like phenylethyl .
Electronic and Steric Effects
- 5,6-Dichloro-Substituted Analogs (e.g., 5,6-dichloro-2-(2-fluorophenyl)-isoindoline-1,3-dione ): Chlorine atoms increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and target engagement. The target compound lacks chloro-substitution but retains fluorine’s electronegativity, suggesting a balance between solubility and binding .
Biological Activity
2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known by its CAS number 681854-32-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H8FNO4, with a molecular weight of 285.23 g/mol. The structure includes a fluorophenyl group which may enhance its biological activity compared to other isoindole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C15H8FNO4 |
| Molecular Weight | 285.23 g/mol |
| CAS Number | 681854-32-0 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A study investigating a series of isoindole derivatives highlighted the anti-inflammatory potential of compounds similar to this compound. These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The results showed that certain derivatives had significant inhibitory effects on COX-1 and COX-2:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3e | 56.43 | 57.14 |
| 3o | 69.56 | Not specified |
The introduction of fluorine in the phenyl ring was noted to enhance the activity against COX-2 compared to other structural variants .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that isoindole derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | Human Dermal Fibroblasts | 86.55 |
| 3m | Various Cancer Lines | 563.49 |
These findings suggest that modifications in the structure can significantly affect the biological activity and selectivity towards cancer cells.
The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes and receptors involved in inflammatory pathways and cancer cell signaling. Molecular docking studies have been used to predict binding affinities with COX enzymes, providing insights into how structural changes influence activity .
Case Studies
Several case studies have documented the efficacy of isoindole derivatives in preclinical models:
- Study on Inflammatory Models : A series of isoindole derivatives were tested in animal models of inflammation, showing reduced edema and inflammatory markers when treated with compounds similar to this compound.
- Cancer Cell Line Studies : Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Q & A
Q. What is the optimized synthetic route for 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, and what factors influence reaction yield?
The compound is synthesized via refluxing equimolar amounts of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 1-(2,4-difluorophenyl)methanamine in ethanol for 1 hour, followed by slow evaporation to yield 72% crystalline product. Key factors include:
- Stoichiometric control : Equimolar ratios minimize side reactions.
- Solvent choice : Ethanol balances solubility and reflux temperature (78°C).
- Crystallization : Slow evaporation ensures high-quality crystals for X-ray analysis .
Q. How can researchers achieve high-purity crystals for structural characterization?
Crystallization via slow ethanol evaporation is critical. X-ray refinement involves:
- Hydrogen placement : H1 located via difference Fourier maps (O–H adjusted to 0.82 Å).
- Constraints : C–H distances constrained to 0.93–0.97 Å with riding models for non-polar H atoms.
- Thermal parameters : Uiso(H) set to 1.2×Ueq of parent atoms to improve refinement accuracy .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s bioactivity, and what assays validate this?
Fluorine enhances lipophilicity and metabolic stability. For bioactivity evaluation:
- Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (H37Rv), as demonstrated for structurally related isoindole-diones with IC50 <10 µg/mL .
- Structure-activity relationships (SAR) : Compare with analogs like 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione, where electron-withdrawing groups improve membrane penetration .
Q. What computational methods predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) : Analyze electrostatic potential maps to assess fluorine’s impact on electron distribution.
- Molecular docking : Model interactions with biological targets (e.g., viral proteases) using software like AutoDock Vina, referencing MERS-CoV inhibitor studies .
- Solubility prediction : Use Hansen solubility parameters (HSPs) with ethanol as a reference solvent .
Q. How can reaction byproducts be minimized during acylation of isoindole-dione precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
